molecular formula C13H19NO B1366186 3-(2-Methoxy-benzyl)-piperidine CAS No. 420137-10-6

3-(2-Methoxy-benzyl)-piperidine

Cat. No. B1366186
M. Wt: 205.3 g/mol
InChI Key: QUMLOVQFWVLNPX-UHFFFAOYSA-N
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Description

“3-(2-Methoxy-benzyl)-piperidine” is a chemical compound with the empirical formula C13H19NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-(2-Methoxy-benzyl)-piperidine” can be represented by the SMILES string COC1=C(C=CC=C1)CC2CNCCC2 . This indicates that the molecule consists of a piperidine ring attached to a 2-methoxybenzyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-Methoxy-benzyl)-piperidine” are not detailed in the search results, alcohols and phenols, which are structurally similar, undergo various reactions including conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Methoxy-benzyl)-piperidine” include a molecular weight of 205.30 . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Affinity for σ-Receptors

A study by Maier and Wünsch (2002) investigated spiropiperidines with varying substituents, including a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3. These variations exhibited high affinity for σ1-receptors, with specific compounds demonstrating potency in the low nanomolar range. The research emphasized the importance of these specific substituents for σ1-receptor affinity (Maier & Wünsch, 2002).

Synthesis and SAR of Piperidine Derivatives

Okitsu, Suzuki, and Kobayashi (2001) developed new methods for synthesizing 2-methoxy- and 2-acyloxypiperidines, which are recognized as simple imino-sugars. This research focused on the efficient synthesis of these compounds and their application in diastereoselective nucleophilic substitution reactions, contributing to the development of important pharmacological compounds like the antimalarial alkaloid febrifugine (Okitsu, Suzuki, & Kobayashi, 2001).

Structure and Properties

Jayabharathi et al. (2008) studied the structure of t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one, which includes a benzyl group and methoxyphenyl groups attached to a piperidine ring. Their work provided detailed insights into the molecular conformation and intermolecular interactions of such compounds, enhancing understanding of their physical and chemical properties (Jayabharathi et al., 2008).

Metabolic and Pharmacological Characterization

Wiese et al. (2009) explored the pharmacology and metabolism of a potent sigma1 receptor ligand with a benzyl and methoxy group in its structure. This research highlighted its high selectivity and potency as a sigma1 receptor antagonist, with rapid metabolism observed in liver microsomes. The findings contribute to the understanding of the pharmacological action and metabolic pathways of similar compounds (Wiese et al., 2009).

Safety And Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The safety information includes hazard classifications of Eye Irrit. 2 and a storage class code of 11 - Combustible Solids .

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-7-3-2-6-12(13)9-11-5-4-8-14-10-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMLOVQFWVLNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407448
Record name 3-(2-Methoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-benzyl)-piperidine

CAS RN

420137-10-6
Record name 3-[(2-Methoxyphenyl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420137-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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